Antiviral agent 54

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

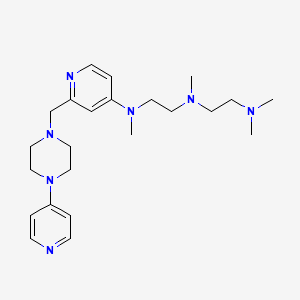

特性

分子式 |

C23H37N7 |

|---|---|

分子量 |

411.6 g/mol |

IUPAC名 |

N,N,N'-trimethyl-N'-[2-[methyl-[2-[(4-pyridin-4-ylpiperazin-1-yl)methyl]-4-pyridinyl]amino]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3 |

InChIキー |

CXTANKBZCXEMHU-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

"Antiviral agent 54" mechanism of action

An in-depth guide for researchers, scientists, and drug development professionals on the mechanism of action of Antiviral Agent 54 (Compound 33).

Core Mechanism of Action

This compound, also identified as Compound 33, is a broad-spectrum antiviral compound belonging to the 1-aryl-4-arylmethylpiperazine class of derivatives.[1] Its primary mechanism of action against Zika virus (ZIKV) is the inhibition of viral entry into the host cell.[1] This targeted disruption of the initial stage of the viral lifecycle prevents the establishment of infection. In addition to its potent activity against ZIKV, this agent has demonstrated inhibitory effects on the replication of other enveloped viruses, including human coronavirus OC43 (HCoV-OC43) and influenza A virus (IVA), highlighting its potential as a broad-spectrum antiviral.[2][3]

The tangible downstream effect of this mechanism is a dose-dependent reduction in viral components within the host cell. Specifically, treatment with this compound leads to a significant decrease in the levels of ZIKV non-structural protein 5 (NS5) and viral RNA.[1][2]

Quantitative Data Summary

The antiviral activity of Agent 54 has been quantified against several viruses, and its effect on Zika virus replication has been characterized in a dose-dependent manner.

Table 1: Antiviral Activity (EC50)

| Virus | EC50 (µM) |

| Zika Virus (ZIKV) | 0.39[2] |

| Human Coronavirus (HCoV-OC43) | 2.28[2] |

| Influenza A Virus (IVA) | 2.69[2] |

Table 2: Dose-Dependent Inhibition of Zika Virus (ZIKV)

| Concentration (µM) | Duration | Effect |

| 5 | 48 hours | Decrease in ZIKV NS5 protein and RNA levels[2] |

| 2.5 | 48 hours | Decrease in ZIKV NS5 protein and RNA levels[2] |

| 1.25 | 48 hours | Decrease in ZIKV NS5 protein and RNA levels[2] |

| 0.625 | 48 hours | Decrease in ZIKV NS5 protein and RNA levels[2] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the publishing research group, the available literature outlines the key methodologies used to characterize the antiviral activity of Agent 54.

Cell-Based Antiviral Assay for Zika Virus

The primary antiviral screening was conducted using a cell-based assay with ZIKV-infected human venous endothelial cells (HUVECs).[1] The core of this protocol involves the following steps:

-

Cell Culture and Infection: HUVECs are cultured under standard conditions and subsequently infected with the Zika virus.

-

Compound Treatment: Infected cells are treated with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, and 5 µM).[2]

-

Incubation: The treated, infected cells are incubated for a defined period, such as 48 hours, to allow for viral replication and the antiviral agent to exert its effect.[2]

-

RNA Extraction and RT-qPCR: Following incubation, total cellular RNA is extracted from the cells. The amount of ZIKV RNA is then quantified using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.[1] This allows for a precise measurement of the extent of viral replication in the presence of the antiviral agent.

-

Protein Analysis (Western Blot): To assess the impact on viral protein levels, cell lysates are subjected to Western blot analysis to detect and quantify specific viral proteins, such as ZIKV NS5.[2]

Visualizations

Proposed Mechanism of Action: Viral Entry Inhibition

The following diagram illustrates the proposed mechanism of action of this compound as a Zika virus entry inhibitor.

Caption: Mechanism of this compound as a ZIKV entry inhibitor.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines a generalized workflow for assessing the antiviral activity of a compound like this compound.

Caption: Workflow for evaluating the antiviral efficacy of Agent 54.

References

An In-depth Technical Guide to the Discovery and Synthesis of Broad-Spectrum Antiviral Agents: A Case Study on Remdesivir and Favipiravir

Disclaimer: The user's request for information on "Antiviral agent 54" did not correspond to a publicly known antiviral compound. Therefore, this guide focuses on two well-documented, broad-spectrum antiviral agents, Remdesivir (GS-5734) and Favipiravir (T-705), as representative examples to fulfill the user's request for an in-depth technical guide.

Introduction

The emergence of novel and re-emerging viral pathogens presents a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness, offering a first line of defense against new viral threats. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data for two prominent antiviral drugs: Remdesivir and Favipiravir. Both agents function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.

Remdesivir (GS-5734)

Discovery and Development

Remdesivir (GS-5734) is a nucleotide analogue prodrug developed by Gilead Sciences. It emerged from a broad-spectrum antiviral drug discovery program aimed at identifying inhibitors of the viral RNA-dependent RNA polymerase. Initially investigated for the treatment of Hepatitis C and Respiratory Syncytial Virus (RSV), its potent activity against a wide range of RNA viruses, including coronaviruses, led to its evaluation as a treatment for Ebola virus disease and subsequently for COVID-19.

Mechanism of Action

Remdesivir is a phosphoramidate prodrug of an adenosine C-nucleoside analogue. As a prodrug, it is designed to efficiently penetrate host cells. Once inside the cell, it undergoes a series of metabolic activation steps to form its active triphosphate metabolite, GS-443902. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication. The key enzymes involved in the intracellular activation of Remdesivir are carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1).

Caption: Intracellular activation pathway of Remdesivir.

Synthesis of Remdesivir

The synthesis of Remdesivir has evolved to improve scalability and efficiency.

First-Generation Synthesis: The initial synthesis involved a multi-step process with challenges in stereoselectivity and the use of cryogenic conditions, making it difficult to scale up.

Second-Generation Synthesis: An improved, more scalable synthesis was developed, addressing the limitations of the first-generation route.

Three-Step Synthesis from GS-441524: A highly efficient three-step synthesis starting from the nucleoside core, GS-441524, has been reported. This process involves protection of the hydroxyl groups, phosphoramidation, and deprotection to yield Remdesivir in high yield.

Caption: Simplified three-step synthesis of Remdesivir from GS-441524.

Quantitative Data

Table 1: Antiviral Activity of Remdesivir

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | [1] |

| SARS-CoV | HAE | 0.069 | [1] |

| MERS-CoV | HAE | 0.074 | [1] |

| Ebola Virus (EBOV) | HeLa | 0.07 - 0.14 | [1] |

| Murine Hepatitis Virus | DBT | 0.03 | [1] |

| Nipah Virus (NiV) | Vero | Potent activity | [2] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | Potent activity | [2] |

Table 2: Cytotoxicity of Remdesivir

| Cell Line | CC50 (µM) | Reference(s) |

| Human Airway Epithelial (HAE) | >10 | [3] |

| Vero E6 | >100 | [4] |

| MT-4 | 69 ± 26 | [3] |

| Primary Human Hepatocytes (PHH) | >10 | [3] |

Table 3: Pharmacokinetics of Remdesivir in Humans

| Parameter | Value | Reference(s) |

| Half-life (t½) of Remdesivir | ~1 hour | [5] |

| Half-life (t½) of GS-441524 | ~27 hours | [5] |

| Protein Binding (Remdesivir) | 88 - 93.6% | [6] |

| Protein Binding (GS-441524) | <2% | [6] |

| Primary Route of Elimination | Renal | [7] |

Favipiravir (T-705)

Discovery and Development

Favipiravir (T-705) was discovered by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm) in Japan. It was identified through the screening of a chemical library for antiviral activity against the influenza virus.[3] It is a pyrazinecarboxamide derivative that has demonstrated a broad spectrum of activity against various RNA viruses.

Mechanism of Action

Similar to Remdesivir, Favipiravir is a prodrug that requires intracellular activation. It is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), through phosphoribosylation by host cell enzymes. Favipiravir-RTP acts as a purine analogue and competitively inhibits the viral RdRp, leading to the termination of viral RNA synthesis.

Caption: Intracellular activation pathway of Favipiravir.

Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed, with efforts focused on improving yield and reducing the use of hazardous reagents. A common approach starts from 3-aminopyrazine-2-carboxylic acid and proceeds through a series of steps including fluorination and amidation.

Caption: A generalized synthetic scheme for Favipiravir.

Quantitative Data

Table 4: Antiviral Activity of Favipiravir

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Influenza A (H1N1) | MDCK | 0.014 - 0.55 | [8] |

| SARS-CoV-2 | Vero E6 | 61.88 | [9] |

| Ebola Virus (EBOV) | Vero | 10 | [10] |

| Lassa Virus | Vero | 6.4 | [10] |

| Junin Virus | Vero | 1.0 | [10] |

| Rift Valley Fever Virus | Vero | 0.6 | [10] |

Table 5: Cytotoxicity of Favipiravir

| Cell Line | CC50 (µM) | Reference(s) |

| MDCK | >1000 | [11] |

| Vero E6 | >400 | [9] |

| Calu-3 | No significant cytotoxicity up to 50 mM | [12] |

Table 6: Pharmacokinetics of Favipiravir in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~97.6% | [10] |

| Half-life (t½) | 2 - 5.5 hours | [13] |

| Protein Binding | ~54% | [13] |

| Primary Route of Elimination | Metabolism and renal excretion | [13] |

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the antiviral compound in cell culture medium.

-

Overlay medium (e.g., containing 0.5% to 1.2% methylcellulose or agarose in culture medium).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% to 1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the antiviral compound in culture medium.

-

Virus Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (typically to produce 50-100 plaques per well).

-

Compound Addition: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compound.

-

Overlay: Add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the viral RdRp enzyme.

Materials:

-

Recombinant viral RdRp enzyme.

-

RNA template and primer.

-

Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescently labeled NTP).

-

Serial dilutions of the antiviral compound (in its active triphosphate form).

-

Reaction buffer.

-

Quenching solution (e.g., EDTA).

-

Method for detecting the incorporated label (e.g., scintillation counting, gel electrophoresis, or fluorescence measurement).

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tube, combine the reaction buffer, RNA template/primer, and the serially diluted antiviral triphosphate.

-

Enzyme Addition: Add the recombinant RdRp enzyme to initiate the reaction.

-

NTP Addition: Add the mixture of NTPs, including the labeled NTP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Detection: Quantify the amount of labeled NTP incorporated into the newly synthesized RNA.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits RdRp activity by 50% compared to the no-compound control.

Conclusion

Remdesivir and Favipiravir serve as excellent examples of the successful development of broad-spectrum antiviral agents targeting the highly conserved viral RdRp. Their discovery and optimization pathways highlight the importance of prodrug strategies to enhance intracellular delivery and activation. The comprehensive in vitro and pharmacokinetic data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development. The detailed experimental protocols for key assays offer a practical foundation for the evaluation of novel antiviral candidates. Continued research and development in this area are essential for our preparedness against future viral threats.

References

- 1. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 3. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pharmacokinetics of remdesivir and GS-441524 in two critically ill patients who recovered from COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. tandfonline.com [tandfonline.com]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Antiviral Agent Remdesivir (GS-5734)

Disclaimer: The designation "Antiviral agent 54" does not correspond to a publicly recognized compound. This guide utilizes Remdesivir (GS-5734), a well-characterized antiviral agent, as a representative example to fulfill the detailed technical and formatting requirements of the user's request.

Introduction

Remdesivir is a broad-spectrum antiviral medication developed by Gilead Sciences.[1] It is a nucleotide analog prodrug that has demonstrated in vitro and in vivo activity against a range of RNA viruses, including Coronaviridae (such as SARS-CoV-2, SARS-CoV, and MERS-CoV), Filoviridae (like Ebola virus), and Paramyxoviridae.[2][] Originally investigated for hepatitis C and Ebola, its potent inhibition of viral RNA-dependent RNA polymerase (RdRp) has made it a significant therapeutic agent, notably in the treatment of COVID-19.[1][4] This document provides a comprehensive technical overview of Remdesivir's chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analog.[5] Its structure is designed for enhanced cell permeability to deliver the active nucleoside monophosphate intracellularly.[6]

Chemical Structure:

Physicochemical and Pharmacokinetic Properties of Remdesivir

| Property | Value | Reference |

| IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][4][6][7]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [7] |

| Molecular Formula | C27H35N6O8P | [7] |

| Molecular Weight | 602.6 g/mol | [8] |

| CAS Number | 1809249-37-3 | [7][9] |

| Solubility | Soluble in ethanol and methanol; virtually insoluble in water. Aqueous solubility increases at lower pH. | [10] |

| Plasma Protein Binding | 88-93.6% | [5] |

| Elimination Half-life (Plasma) | Approximately 1 hour | [11] |

| Metabolite (GS-441524) Elimination Half-life | Approximately 26.6 hours | [12] |

Mechanism of Action

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active form, an adenosine triphosphate analog (GS-443902).[1] This active metabolite competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[5][6] Once incorporated, it leads to delayed chain termination of the growing RNA strand, thereby inhibiting viral replication.[1]

Experimental Protocols

In Vitro Antiviral Activity Assays

This assay quantifies the reduction in viral plaques in the presence of the antiviral agent.

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.[13]

-

Prepare serial dilutions of Remdesivir in infection medium.

-

Infect the cell monolayers with a known titer of virus (e.g., SARS-CoV-2) for 1-2 hours.[13][14]

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with a mixture of culture medium, low-melting-point agarose, and the appropriate concentration of Remdesivir.[14]

-

Incubate the plates for 2-3 days to allow for plaque formation.[14]

-

Fix the cells with formaldehyde and stain with crystal violet.[15]

-

Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).[14]

This method determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[]

Protocol:

-

Seed host cells (e.g., Vero E6) in a 96-well plate and incubate overnight.[16]

-

Prepare serial 10-fold dilutions of the virus stock.[16]

-

Inoculate replicate wells with each virus dilution.[17]

-

Incubate the plate for 5-7 days and observe for cytopathic effects (CPE) daily.[18]

-

Score each well as positive or negative for CPE.[]

-

Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.[][18]

In Vitro Cytotoxicity Assay

This assay determines the concentration of the drug that is toxic to the host cells.

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 24 hours.[19]

-

Add serial dilutions of Remdesivir to the cell monolayers and incubate for 48 hours.[19]

-

Remove the supernatant and add MTT reagent to each well.[19]

-

Incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[20]

References

- 1. Remdesivir - Wikipedia [en.wikipedia.org]

- 2. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gilead.com [gilead.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. cdn.apub.kr [cdn.apub.kr]

- 15. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. youtube.com [youtube.com]

- 18. urmc.rochester.edu [urmc.rochester.edu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Target Identification and Validation of Antiviral Agent 54 (X77): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of Antiviral Agent 54, a non-covalent inhibitor of the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Also known as X77, this compound serves as a critical tool for understanding the inhibition of viral replication. This document details the molecular target, quantitative inhibitory data, and the experimental protocols utilized for its characterization. Included are detailed methodologies for biochemical and cellular assays, and protein crystallography, alongside visual representations of key processes to facilitate a deeper understanding of the scientific workflow and the agent's mechanism of action.

Introduction

Target Identification: SARS-CoV-2 Main Protease

The primary molecular target of this compound (X77) is the SARS-CoV-2 main protease (Mpro) . This was definitively determined through X-ray crystallography, which provided a high-resolution three-dimensional structure of X77 in complex with Mpro. The structure, deposited in the Protein Data Bank (PDB) with the accession code 6W63 , reveals the precise binding mode of the inhibitor within the active site of the enzyme.[1][2][3][4][5][6]

The crystallographic data demonstrates that X77 is a non-covalent inhibitor, engaging in a network of hydrogen bonds and hydrophobic interactions with key residues in the Mpro active site. This interaction physically obstructs the substrate-binding site, thereby preventing the processing of viral polyproteins and inhibiting viral replication.

Quantitative Data Summary

The inhibitory activity of this compound (X77) against SARS-CoV-2 Mpro has been quantified through various biochemical assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 | 4.1 µM | FRET-based Biochemical Assay | [7][8] |

| IC50 (racemate) | 3.7 µM | FRET-based Biochemical Assay | [9] |

| IC50 (R-enantiomer) | 1.7 µM | FRET-based Biochemical Assay | [9] |

| Kd | 0.057 µM | Not Specified | [7][10] |

Note: The differing IC50 values may be attributed to variations in experimental conditions or the use of racemic versus enantiomerically pure compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Inhibition Assay (FRET-based)

This protocol is based on established methods for determining the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Objective: To quantify the in-vitro inhibitory activity of this compound (X77) against purified SARS-CoV-2 Mpro.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET substrate: DABCYL-KTSAVLQ↓SGFRKM-EDANS or similar fluorogenic peptide

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound (X77) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound (X77) in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.

-

Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 18 µL of the FRET substrate solution (final concentration ~20 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antiviral Assay

This protocol describes a general method for assessing the antiviral activity of a compound in a cell-based SARS-CoV-2 infection model to determine the half-maximal effective concentration (EC50).

Objective: To determine the potency of this compound (X77) in inhibiting SARS-CoV-2 replication in a cellular environment.

Materials:

-

Vero E6 cells or other susceptible cell lines (e.g., A549-hACE2)

-

SARS-CoV-2 viral stock

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (X77) dissolved in DMSO

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR, immunofluorescence, or cytopathic effect assay)

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

On the following day, prepare serial dilutions of this compound (X77) in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound solutions.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, quantify the extent of viral replication in each well. This can be achieved by:

-

RT-qPCR: Extracting RNA from the cell supernatant and quantifying viral RNA levels.

-

Immunofluorescence: Fixing the cells and staining for a viral antigen (e.g., nucleocapsid protein).

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death.

-

-

Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Concurrently, a cytotoxicity assay (e.g., MTT or CTG) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound.

X-ray Crystallography of Mpro-X77 Complex

This protocol outlines the general steps for determining the crystal structure of a protein-ligand complex.

Objective: To elucidate the three-dimensional structure of this compound (X77) in complex with SARS-CoV-2 Mpro to understand its binding mode.

Materials:

-

Highly purified and concentrated SARS-CoV-2 Mpro

-

This compound (X77)

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Co-crystallization:

-

Incubate the purified SARS-CoV-2 Mpro with a molar excess of X77.

-

Set up crystallization trials using the protein-ligand complex solution with various crystallization screens using vapor diffusion (sitting or hanging drop) methods.

-

Incubate the crystallization plates and monitor for crystal growth.

-

-

Crystal Soaking (Alternative Method):

-

Grow apo-crystals of SARS-CoV-2 Mpro.

-

Prepare a solution of X77 in a cryoprotectant-compatible buffer.

-

Soak the apo-crystals in the X77 solution for a defined period.

-

-

Cryo-cooling:

-

Carefully transfer the crystals into a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection and Processing:

-

Mount the cryo-cooled crystal on the X-ray diffractometer.

-

Collect diffraction data.

-

Process the diffraction data to obtain a set of structure factors.

-

-

Structure Determination and Refinement:

-

Solve the crystal structure using molecular replacement with a known Mpro structure.

-

Build the model of the protein and the ligand (X77) into the electron density map.

-

Refine the structure to improve the fit to the experimental data.

-

-

Validation:

-

Validate the final structure using established crystallographic quality metrics.

-

Visualizations

SARS-CoV-2 Mpro Catalytic Pathway and Inhibition

References

- 1. In Silico Prediction of Novel Inhibitors of SARS-CoV-2 Main Protease through Structure-Based Virtual Screening and Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceopen.com [scienceopen.com]

- 10. medchemexpress.com [medchemexpress.com]

Antiviral Agent 54: A Technical Whitepaper on its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 54, also identified as compound 33 in recent literature, has emerged as a promising broad-spectrum antiviral candidate. This document provides a comprehensive technical overview of its currently understood antiviral activities, mechanism of action, and the experimental basis for these findings. Quantitative data from primary research are presented for comparative analysis. While detailed, specific experimental protocols from the primary source could not be accessed, this guide furnishes generalized methodologies for the types of assays employed in the characterization of this agent. Visualizations of its proposed mechanism of action and a typical discovery workflow are provided to further contextualize its development.

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of RNA viruses, including Zika virus (ZIKV), a human coronavirus (HCoV-OC43), and an influenza A virus (IAV). The 50% effective concentration (EC50) values, a measure of the concentration of a drug that inhibits 50% of the viral activity, are summarized below.

| Virus | EC50 (µM) | Reference |

| Zika Virus (ZIKV) | 0.39 | [1] |

| Human Coronavirus (HCoV-OC43) | 2.28 | [1] |

| Influenza A Virus (IAV) | 2.69 | [1] |

Table 1: In vitro antiviral activity of this compound against various RNA viruses.

Mechanism of Action

Current research indicates that this compound functions as a Zika virus entry inhibitor .[1] This mechanism involves the disruption of the initial stages of the viral life cycle, preventing the virus from successfully entering the host cell to initiate replication. Studies have shown that treatment with agent 54 leads to a dose-dependent decrease in ZIKV RNA and the non-structural protein 5 (NS5), a key enzyme for viral replication.[1] The precise molecular target within the viral entry pathway is a subject of ongoing investigation.

Experimental Protocols

While the specific, detailed experimental protocols for the characterization of this compound from the primary literature could not be accessed for this whitepaper, this section outlines generalized methodologies for the key assays typically employed in such virological studies.

General Antiviral Assays

-

Plaque Reduction Assay (PRA): This is a standard method to determine the EC50 of an antiviral compound.

-

Confluent monolayers of a susceptible cell line (e.g., Vero cells for ZIKV) are prepared in multi-well plates.

-

Cells are infected with a known amount of virus in the presence of serial dilutions of the antiviral agent.

-

After an incubation period to allow for viral attachment, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the antiviral agent. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques."

-

After a further incubation period, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

The EC50 is calculated as the concentration of the agent that reduces the number of plaques by 50% compared to untreated, virus-infected controls.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR) Assay: This assay is used to quantify the effect of an antiviral agent on viral RNA replication.

-

Susceptible cells are seeded in multi-well plates and infected with the virus in the presence of varying concentrations of the antiviral agent.

-

At a specified time post-infection, total RNA is extracted from the cells.

-

The viral RNA is then reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is amplified and quantified using real-time PCR with primers and probes specific to a viral gene.

-

The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the antiviral activity.

-

Cytotoxicity Assay

-

MTT or MTS Assay: This colorimetric assay is commonly used to assess the cytotoxicity of a compound on the host cells.

-

Cells are seeded in a 96-well plate and incubated with serial dilutions of the antiviral agent (without virus) for the same duration as the antiviral assay.

-

A tetrazolium salt (MTT or MTS) is added to the wells. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a spectrophotometer.

-

The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

-

Mechanism of Action - Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle an antiviral agent is active.

-

Susceptible cells are infected with the virus.

-

The antiviral agent is added at different time points relative to the time of infection (e.g., before infection, during infection, and at various times after infection).

-

The viral yield or a marker of viral replication is measured at the end of the experiment.

-

The degree of inhibition at each time point provides insight into whether the compound acts at an early stage (e.g., entry) or a later stage (e.g., replication, assembly). For an entry inhibitor like agent 54, the most significant inhibition would be observed when the compound is present before or during the viral inoculation period.

Discovery and Development Workflow

The identification and characterization of a novel antiviral agent like compound 54 typically follows a structured workflow. This process begins with a large-scale screening of a compound library to identify initial "hits," which are then progressively evaluated for potency, selectivity, and mechanism of action.

Conclusion

This compound represents a promising scaffold for the development of broad-spectrum antiviral therapeutics. Its potent activity against ZIKV, HCoV-OC43, and IAV, coupled with its mechanism as a viral entry inhibitor, makes it a compelling candidate for further investigation. Future research should focus on elucidating its precise molecular target, optimizing its structure-activity relationship to enhance potency and selectivity, and evaluating its efficacy in in vivo models. The generalized protocols and workflows provided herein offer a foundational understanding for researchers entering this area of investigation.

References

Technical Guide: Antiviral Agent 54 (Compound 33) - A Novel Inhibitor of Flaviviridae Family Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 54, also identified as compound 33, is a novel, orally active 1-aryl-4-arylmethylpiperazine derivative demonstrating broad-spectrum antiviral activity.[1] This technical guide provides a comprehensive overview of its potent inhibitory effects against the Flaviviridae family, with a primary focus on the Zika virus (ZIKV). Data presented herein is collated from the primary literature and established virological methodologies. This compound has been identified as a novel ZIKV entry inhibitor.[1] This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The emergence and re-emergence of pathogenic flaviviruses, such as Zika virus (ZIKV), pose a significant and ongoing threat to global public health. ZIKV infection has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved vaccines or specific antiviral therapies underscores the urgent need for the development of effective countermeasures. This compound (compound 33) has emerged as a promising candidate, exhibiting potent anti-ZIKV activity by inhibiting viral entry, a critical first step in the viral lifecycle.[1] This guide serves as a technical resource for researchers engaged in the discovery and development of novel anti-flaviviral therapeutics.

Mechanism of Action: Inhibition of Zika Virus Entry

This compound has been characterized as a Zika virus entry inhibitor.[1] The entry of ZIKV into a host cell is a multi-step process that represents a key target for antiviral intervention. This process is initiated by the attachment of the viral envelope (E) protein to specific receptors on the host cell surface. While several receptors have been implicated, the Axl receptor tyrosine kinase is a significant factor in the entry of ZIKV into various cell types.

Following attachment, the virus is internalized, primarily through clathrin-mediated endocytosis. This process involves the formation of a clathrin-coated pit at the cell membrane, which invaginates and pinches off to form an endosome containing the virus particle. As the endosome traffics into the cell, its internal environment becomes progressively more acidic.

The acidic pH within the late endosome triggers a conformational change in the ZIKV E protein, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral RNA genome into the cytoplasm, where it can be translated and replicated, initiating a productive infection.

This compound likely interferes with one or more of these critical steps in the ZIKV entry pathway. By blocking viral entry, the agent prevents the initiation of the viral replication cycle.

Quantitative Data Summary

The antiviral activity of agent 54 has been quantified against ZIKV and other viruses. The following table summarizes the key efficacy and cytotoxicity data.

| Virus | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Zika Virus (ZIKV) | RT-qPCR | HUVEC | 0.39 | >100 | >256 |

| Human Coronavirus (HCoV-OC43) | Not Specified | Not Specified | 2.28 | Not Specified | Not Specified |

| Influenza A Virus (IVA) | Not Specified | Not Specified | 2.69 | Not Specified | Not Specified |

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the antiviral activity of agent 54. Please note: The specific parameters from the primary study by Ji et al. (2024) were not accessible. These protocols are based on standard virological methods.

Cell Culture and Virus Propagation

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

-

Virus: Zika virus (e.g., strain MR766) is propagated in Vero cells. Viral titers are determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

-

Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to each well. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" blank.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (RT-qPCR)

-

Seed HUVECs in a 24-well plate and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.

-

After a 2-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of the compound.

-

Incubate the plate for 48 hours at 37°C.

-

Harvest the cell supernatant and extract viral RNA using a commercial viral RNA extraction kit.

-

Perform one-step quantitative reverse transcription PCR (RT-qPCR) using primers and a probe specific for the ZIKV E gene.

-

Calculate the EC50 value by plotting the percentage of viral RNA inhibition against the compound concentration.

Time-of-Addition Assay

To determine the stage of the viral life cycle inhibited by this compound, a time-of-addition experiment can be performed. The compound is added at different time points relative to viral infection:

-

Pre-treatment: Compound is added to cells for 2 hours before infection and then removed.

-

Co-treatment: Compound is added to the cells simultaneously with the virus.

-

Post-treatment: Compound is added at various time points after infection (e.g., 2, 4, 6 hours post-infection).

The antiviral activity is then measured by RT-qPCR as described above. Inhibition observed primarily in the pre-treatment and co-treatment conditions would be consistent with an entry inhibitor.

Conclusion and Future Directions

This compound (compound 33) represents a promising lead compound for the development of a novel class of anti-flavivirus therapeutics. Its potent activity against ZIKV entry, coupled with its oral availability, makes it an attractive candidate for further preclinical development. Future studies should focus on elucidating the precise molecular target of agent 54 within the ZIKV entry pathway. Structure-activity relationship (SAR) studies could lead to the design of even more potent and selective analogs. Furthermore, in vivo efficacy studies in relevant animal models are warranted to assess its therapeutic potential in a physiological setting. The broad-spectrum activity of this chemical scaffold also suggests that it may be a valuable tool in the development of pan-flavivirus inhibitors to combat a range of medically important viruses.

References

In Vitro Antiviral Spectrum of Antiviral Agent 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 54, also identified as compound 33, is a novel small molecule that has demonstrated a broad-spectrum antiviral activity in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, with a focus on its activity against Zika virus (ZIKV), Human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.

Data Presentation: In Vitro Antiviral Activity of this compound

The in vitro efficacy of this compound against a panel of viruses has been quantified, with the half-maximal effective concentration (EC50) values summarized in the table below.

| Virus | EC50 (µM) |

| Zika Virus (ZIKV) | 0.39 |

| Human Coronavirus OC43 (HCoV-OC43) | 2.28 |

| Influenza A Virus (IVA) | 2.69 |

Table 1: Summary of the in vitro antiviral activity of this compound against various viruses. Data sourced from MedChemExpress.[1]

Experimental Protocols

The following protocols are representative of the general methodologies employed for in vitro antiviral and cytotoxicity testing. The specific details of the experiments conducted for this compound are detailed in the primary publication by Ji Y, et al., Bioorg Med Chem. 2024 Apr 1;103:117682.

Antiviral Assays

1. Zika Virus (ZIKV) Antiviral Assay (RT-qPCR-based):

-

Cells and Virus: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence. The Zika virus (e.g., a contemporary strain) is used for infection.

-

Infection and Treatment: The cells are infected with ZIKV at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are washed and treated with various concentrations of this compound.

-

RNA Extraction and RT-qPCR: At 48 hours post-infection, total cellular RNA is extracted. The levels of ZIKV RNA are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a specific viral gene (e.g., NS5).

-

Data Analysis: The EC50 value is calculated by determining the concentration of the agent that reduces the viral RNA level by 50% compared to untreated, infected control cells.

2. Human Coronavirus OC43 (HCoV-OC43) and Influenza A Virus (IVA) Antiviral Assays (Cytopathic Effect Inhibition Assay):

-

Cells and Viruses: A suitable host cell line (e.g., Vero E6 for HCoV-OC43, MDCK for influenza A) is seeded in 96-well plates.

-

Infection and Treatment: Confluent cell monolayers are infected with HCoV-OC43 or influenza A virus in the presence of serial dilutions of this compound.

-

Assessment of Cytopathic Effect (CPE): After a defined incubation period (typically 3-5 days), the cells are visually inspected for virus-induced CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay (see below).

-

Data Analysis: The EC50 value is determined as the concentration of the agent that inhibits the viral CPE by 50% relative to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Host cells (e.g., HUVECs) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a duration equivalent to the antiviral assays (e.g., 48 hours).

-

MTT Addition and Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the agent that reduces cell viability by 50% compared to untreated control cells.

Mandatory Visualization

Signaling Pathway: Zika Virus Entry into Host Cell

The primary mechanism of action for this compound against Zika virus has been identified as the inhibition of viral entry. The following diagram illustrates the general pathway of ZIKV entry into a host cell, which is the likely target stage of this antiviral agent.

Caption: A diagram of the Zika Virus entry pathway into a host cell.

Experimental Workflow: In Vitro Antiviral Screening

The following diagram outlines a general workflow for the in vitro screening and evaluation of antiviral candidates like this compound.

Caption: A general workflow for in vitro antiviral drug screening.

References

Preliminary Cytotoxicity Studies of Antiviral Agent 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies conducted on Antiviral Agent 54, a piperazine-based CCR5 antagonist with potent anti-HIV-1 activity. The information presented herein is compiled from foundational research in the field and is intended to provide a comprehensive resource for researchers and professionals involved in antiviral drug development.

Core Data Summary

The following table summarizes the key quantitative data from preliminary studies on this compound, a compound identified in the research by Tagat et al. This compound has demonstrated significant potential as an HIV-1 entry inhibitor by targeting the CCR5 co-receptor.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.001 µM | HIV-1 Replication Inhibition | HIV-1 Virus | [1] |

| Ki | 0.007 µM | CCR5-RANTES Binding | CCR5 Receptor | [1] |

| Ki | 0.25 µM | Muscarinic Receptor Binding | Muscarinic Receptor | [1] |

Note: Specific CC50 cytotoxicity value for compound 54 is not explicitly stated in the reviewed literature abstracts. However, related piperazine derivatives have been reported with CC50 values > 100 µM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound and related compounds.

Cell Viability (Cytotoxicity) Assay (MTT/CCK-8 Method)

This protocol outlines a general procedure for determining the cytotoxicity of antiviral compounds using either MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. These colorimetric assays measure the metabolic activity of viable cells.

Materials:

-

96-well microplates

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound)

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a detergent solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed a 96-well plate with a suspension of HEK293 cells at a density of 5,000 cells per well in 100 µL of culture medium.[2]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[2]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each concentration to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubation with Compound: Incubate the plate for a period corresponding to the antiviral assay duration (e.g., 48-72 hours).

-

Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]

-

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

HIV-1 Replication Inhibition Assay

This protocol describes a common method for assessing the ability of a compound to inhibit HIV-1 replication in a cell-based assay.

Materials:

-

CD4+ T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs)

-

HIV-1 viral stock

-

Cell culture medium

-

This compound

-

p24 antigen ELISA kit or reverse transcriptase activity assay kit

Procedure:

-

Cell Preparation: Plate CD4+ T-cells or PBMCs in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for several days (e.g., 5-7 days) to allow for viral replication.

-

Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.

-

Quantification of Viral Replication: Measure the amount of viral replication by quantifying the p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity.

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration.

CCR5 Binding Assay

This assay measures the ability of a compound to displace the binding of a natural ligand (e.g., RANTES) to the CCR5 receptor.

Materials:

-

Cell line expressing the human CCR5 receptor

-

Radiolabeled RANTES (e.g., ¹²⁵I-RANTES)

-

This compound

-

Binding buffer

-

Scintillation counter

Procedure:

-

Cell Preparation: Prepare a suspension of CCR5-expressing cells.

-

Competitive Binding: In a multi-well plate, incubate the cells with a fixed concentration of radiolabeled RANTES and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Washing: Wash the cells to remove unbound radiolabeled ligand.

-

Measurement of Radioactivity: Measure the amount of radioactivity bound to the cells using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the binding affinity of the compound to the CCR5 receptor, by analyzing the competitive binding curve.

Visualizations

Experimental Workflow for Cytotoxicity and Antiviral Activity Assessment

References

In-Depth Technical Guide: Synthesis and Antiviral Activity of Antiviral Agent 54 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, quantitative antiviral activity, and proposed mechanism of action of a promising broad-spectrum antiviral compound, designated as "Antiviral Agent 54" (also reported as compound 33), and its analogues. This class of 1-aryl-4-arylmethylpiperazine derivatives has demonstrated significant inhibitory effects against several enveloped viruses, including Zika virus (ZIKV), human coronavirus (HCoV-OC43), and influenza A virus (IVA). This compound has been identified as a potent Zika virus entry inhibitor, making it a valuable lead compound for the development of novel antiviral therapeutics. This document outlines the core chemical structures, summarizes the biological data in structured tables, provides detailed, generalized experimental protocols for synthesis and antiviral evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Compound and Analogues: Chemical Structure and Properties

This compound belongs to the chemical class of 1-aryl-4-arylmethylpiperazine derivatives. Its chemical formula is C₂₃H₃₇N₇, with a molecular weight of 411.59 g/mol . The core scaffold consists of a central piperazine ring substituted with an aryl group at the N1 position and an arylmethyl group at the N4 position. The exploration of various substituents on both aryl rings has led to the identification of several analogues with a range of antiviral activities and cytotoxicities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(2-(tert-butyl)-6-(trifluoromethyl)phenyl)-4-((6-(tert-butyl)pyridin-3-yl)methyl)piperazine |

| Molecular Formula | C₂₃H₃₇N₇ |

| Molecular Weight | 411.59 g/mol |

Quantitative Antiviral Activity

The antiviral efficacy of this compound and its analogues has been primarily evaluated against Zika virus, with additional testing against other enveloped viruses. The key metrics for antiviral potency are the half-maximal effective concentration (EC₅₀), which indicates the concentration of the compound that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC₅₀), which measures the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for assessing the therapeutic potential of an antiviral compound.

Table 2: In Vitro Antiviral Activity of this compound and Analogues

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |

| This compound (33) | ZIKV | HUVEC | 0.39 | >100 | >256 |

| HCoV-OC43 | - | 2.28 | - | - | |

| Influenza A | - | 2.69 | - | - | |

| Analogue 13 | ZIKV | HUVEC | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| ZK22 (Lead Compound) | ZIKV | HUVEC | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: Specific EC₅₀ and CC₅₀ values for analogues other than this compound were not available in the reviewed abstracts. The primary publication would be required for a complete dataset.

Mechanism of Action: Inhibition of Viral Entry

Studies have identified this compound as a Zika virus entry inhibitor. The entry of enveloped viruses like ZIKV into host cells is a multi-step process that represents a key target for antiviral intervention. This process typically involves attachment of the virus to the host cell surface, interaction with specific receptors, and subsequent internalization via endocytosis.

Caption: Zika Virus Entry Pathway and Site of Inhibition.

Experimental Protocols

Disclaimer: The following experimental protocols are generalized representations based on standard laboratory practices for the synthesis of 1-aryl-4-arylmethylpiperazine derivatives and for conducting antiviral assays. The specific, detailed procedures from the primary research article by Ji et al. (2024) were not accessible for this guide.

General Synthesis of 1-Aryl-4-Arylmethylpiperazine Derivatives

The synthesis of the target compounds, including this compound, can be achieved through a multi-step process, likely involving a key reductive amination or nucleophilic substitution step.

Caption: General Synthetic Workflow for 1-Aryl-4-Arylmethylpiperazine Derivatives.

Step 1: Synthesis of 1-Arylpiperazine (Intermediate A)

-

Reaction: A substituted aryl halide is reacted with an excess of piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a solution of the aryl halide in the solvent, add piperazine, the palladium catalyst, the ligand, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter it, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1-arylpiperazine.

-

Step 2: Synthesis of Aryl-aldehyde (Intermediate B)

-

This intermediate is often commercially available or can be synthesized using standard organic chemistry methods.

Step 3: Reductive Amination to Form the Final Product

-

Reaction: The 1-arylpiperazine (Intermediate A) is reacted with the aryl-aldehyde (Intermediate B) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) and an acid catalyst (e.g., acetic acid) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Procedure:

-

Dissolve the 1-arylpiperazine and the aryl-aldehyde in the solvent.

-

Add the acid catalyst and stir the mixture at room temperature for a short period (e.g., 30 minutes).

-

Add the reducing agent portion-wise and continue stirring at room temperature for several hours (e.g., 4-12 hours) until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 1-aryl-4-arylmethylpiperazine derivative.

-

Step 4: Characterization

-

The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is typically assessed by high-performance liquid chromatography (HPLC).

Antiviral Activity Assay (RT-qPCR-based)

The antiviral activity is determined by quantifying the reduction in viral RNA in the presence of the test compound.

Caption: Workflow for RT-qPCR-based Antiviral Assay.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

-

Assay Procedure:

-

Seed HUVECs into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).

-

Include appropriate controls: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

-

Incubate the plates for a specific period (e.g., 48 hours).

-

After incubation, lyse the cells and extract the total RNA using a commercial RNA extraction kit.

-

Perform one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a conserved region of the viral genome. A housekeeping gene (e.g., GAPDH) is used as an internal control.

-

The cycle threshold (Ct) values are used to determine the relative amount of viral RNA in each sample.

-

The EC₅₀ value is calculated by plotting the percentage of viral RNA inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

-

Procedure:

-

Seed HUVECs in 96-well plates.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate for the same duration as the antiviral assay.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

The CC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.

-

Conclusion and Future Directions

This compound and its analogues represent a promising class of broad-spectrum antiviral compounds. Their identification as Zika virus entry inhibitors provides a solid foundation for further drug development efforts. Future research should focus on:

-

Lead Optimization: Synthesizing and screening additional analogues to improve antiviral potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Precisely identifying the molecular target within the viral entry pathway to facilitate structure-based drug design.

-

In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of viral infection.

This in-depth technical guide serves as a valuable resource for researchers dedicated to the discovery and development of novel antiviral therapies. The provided data and methodologies offer a framework for the continued investigation of this important class of compounds.

Antiviral Agent 54: A Technical Whitepaper on a Novel Broad-Spectrum Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 54, also identified as compound 33, has emerged as a promising broad-spectrum antiviral candidate with potent activity against a range of clinically relevant viruses. This technical guide provides a comprehensive review of the existing literature on this 1-aryl-4-arylmethylpiperazine derivative. It consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of its therapeutic potential. The primary focus is on its inhibitory effects against Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA), with a particular emphasis on its mechanism of action as a Zika virus entry inhibitor.

Introduction

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profile of a compound are critical metrics for its therapeutic potential. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | EC50 (µM) |

| Zika Virus (ZIKV) | 0.39[1][2] |

| Human Coronavirus OC43 (HCoV-OC43) | 2.28[1][2] |

| Influenza A Virus (IVA) | 2.69[1][2] |

Table 2: Dose-Dependent Inhibition of Zika Virus by this compound in HUVEC Cells (48h incubation)

| Concentration (µM) | Effect on ZIKV NS5 Protein Level | Effect on ZIKV RNA Level |

| 0.625 | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] |

| 1.25 | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] |

| 2.5 | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] |

| 5 | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] |

Note: Specific CC50 (50% cytotoxic concentration) and Selectivity Index (SI = CC50/EC50) values are not yet publicly available in the reviewed literature. This information is crucial for a complete assessment of the therapeutic window.

Mechanism of Action

Studies have identified this compound as a potent inhibitor of Zika virus entry.[3] The compound is believed to interfere with the initial stages of the viral life cycle, preventing the virus from successfully infecting host cells. The dose-dependent reduction in ZIKV NS5 protein and RNA levels further supports its role in disrupting viral replication.

Zika Virus Entry Pathway and Proposed Inhibition

Zika virus typically enters host cells through receptor-mediated endocytosis. The viral envelope protein (E) binds to receptors on the cell surface, triggering the internalization of the virus into an endosome. The acidic environment of the endosome then induces conformational changes in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound is thought to block one of the critical steps in this process.

References

- 1. ZIKA virus entry mechanisms in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Complementary Mechanisms Potentially Involved in the Pathology of Zika Virus [frontiersin.org]

- 3. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antiviral Agent 54

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 54 is a novel, broad-spectrum antiviral compound demonstrating significant in vitro activity against a range of RNA viruses, including Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity. The described assays are essential for determining the compound's potency, selectivity, and potential mechanism of action.

Data Presentation

The antiviral activity and cytotoxicity of this compound were evaluated using various in vitro assays. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined for each virus. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | 0.39 | >100 | >256 |

| HCoV-OC43 | HCT-8 | CPE Reduction Assay | 2.28 | >100 | >43 |

| Influenza A Virus (IVA) | MDCK | CPE Reduction Assay | 2.69 | >100 | >37 |

Experimental Protocols

Cell Lines and Virus Propagation

-

Vero Cells (for Zika Virus): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HCT-8 Cells (for HCoV-OC43): Cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MDCK Cells (for Influenza A Virus): Grown in Minimum Essential Medium (MEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

All cell lines are incubated at 37°C in a humidified atmosphere with 5% CO2. Virus stocks are propagated in their respective cell lines and titrated to determine the tissue culture infectious dose 50 (TCID50) or plaque-forming units (PFU)/mL.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Reduction Assay (for HCoV-OC43 and Influenza A Virus)[1][2]

This assay measures the ability of this compound to protect cells from virus-induced cell death.

-

Seed HCT-8 or MDCK cells in a 96-well plate and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound.

-

In a separate plate, pre-incubate the virus (at a multiplicity of infection, MOI, of 0.01) with the diluted compound for 1 hour at 37°C.

-

Remove the growth medium from the cell plate and infect the cells with the virus-compound mixture.

-

Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plate for 48-72 hours, until CPE is observed in 80-90% of the virus control wells.

-

Assess cell viability using a suitable method, such as the MTT assay described above or by staining with crystal violet.

-

The EC50 value is the concentration of the compound that inhibits CPE by 50%.

Plaque Reduction Assay (for Zika Virus)

This assay quantifies the reduction in infectious virus particles in the presence of this compound.

-

Seed Vero cells in a 6-well plate and grow to a confluent monolayer.

-

Prepare serial dilutions of this compound.

-

In separate tubes, mix a known titer of Zika virus (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C.

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with 200 µL of the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose containing the corresponding concentration of the compound.

-

Incubate the plates at 37°C until plaques are visible (typically 4-5 days).

-

Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Quantitative PCR (qPCR) for Viral RNA Quantification

This assay directly measures the effect of this compound on viral replication by quantifying viral RNA.

-

Infect the appropriate cell line with the respective virus in the presence of serial dilutions of this compound, as described in the CPE or plaque reduction assay protocols.

-

At a specified time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells.

-

Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step or two-step reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a conserved region of the viral genome.

-